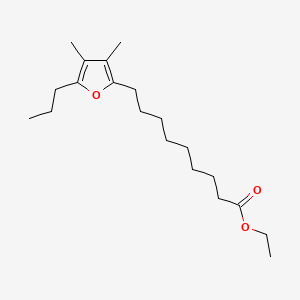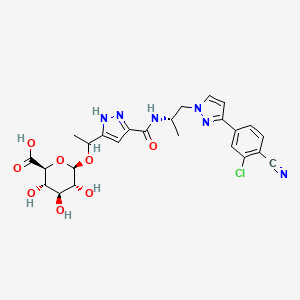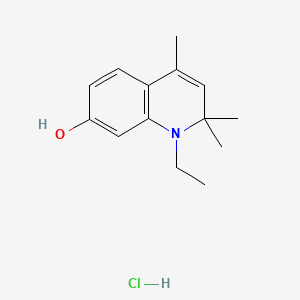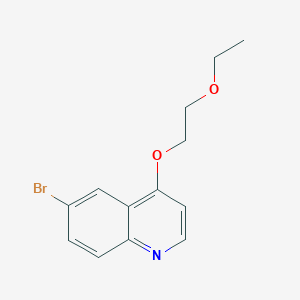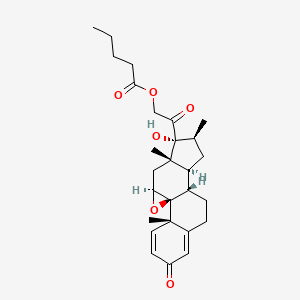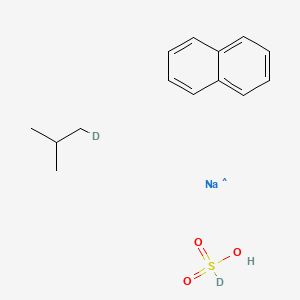
CID 169434456
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 169434456” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical data that is used for various scientific research purposes.
Métodos De Preparación
The preparation methods for CID 169434456 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. These methods typically include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound are optimized to ensure the highest possible yield. This includes controlling the temperature, pressure, and pH levels during the reaction.
Industrial Production Methods: For industrial-scale production, the methods are scaled up to produce larger quantities of this compound. This often involves the use of industrial reactors and continuous flow systems to maintain consistent production rates.
Análisis De Reacciones Químicas
CID 169434456 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another. Common reagents for substitution include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an aldehyde or ketone, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
CID 169434456 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions
Biology: In biology, this compound is used to study its effects on biological systems. This includes its interactions with enzymes, receptors, and other biomolecules.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in drug development and testing for various medical conditions.
Industry: In industry, this compound is used in the production of various chemical products. This includes its use as a precursor in the synthesis of other compounds and materials.
Mecanismo De Acción
The mechanism of action of CID 169434456 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound may bind to specific enzymes, receptors, or other biomolecules, altering their activity and function.
Pathways Involved: The pathways involved in the compound’s mechanism of action can vary depending on its specific interactions. This may include signaling pathways, metabolic pathways, and other cellular processes.
Comparación Con Compuestos Similares
CID 169434456 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison may involve:
Structural Similarity: Compounds with similar chemical structures may have similar properties and reactivity.
Functional Similarity: Compounds with similar functional groups may have similar biological or chemical activities.
List of Similar Compounds: Some similar compounds may include those listed in the PubChem database with similar 2-D or 3-D structures.
Propiedades
Fórmula molecular |
C14H20NaO3S |
|---|---|
Peso molecular |
293.38 g/mol |
InChI |
InChI=1S/C10H8.C4H10.Na.H2O3S/c1-2-6-10-8-4-3-7-9(10)5-1;1-4(2)3;;1-4(2)3/h1-8H;4H,1-3H3;;4H,(H,1,2,3)/i;1D;;4D |
Clave InChI |
YAKAZXMHQWVJDZ-SNVJKNOHSA-N |
SMILES isomérico |
[2H]CC(C)C.[2H]S(=O)(=O)O.C1=CC=C2C=CC=CC2=C1.[Na] |
SMILES canónico |
CC(C)C.C1=CC=C2C=CC=CC2=C1.OS(=O)=O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


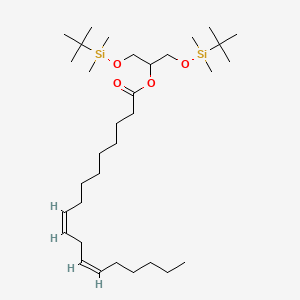
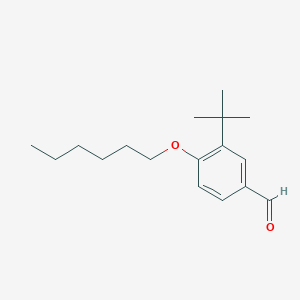
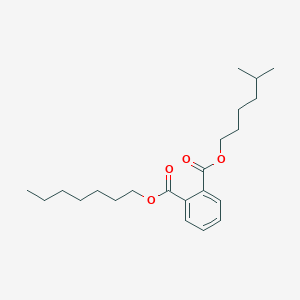
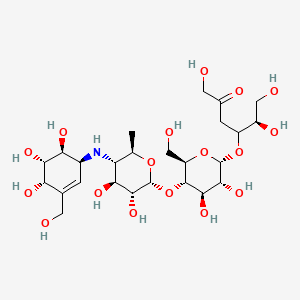
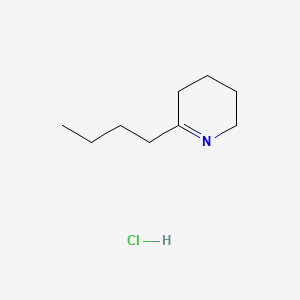
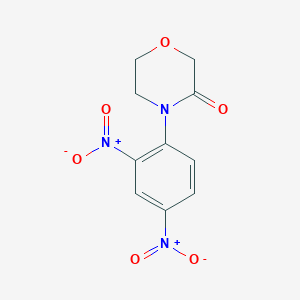
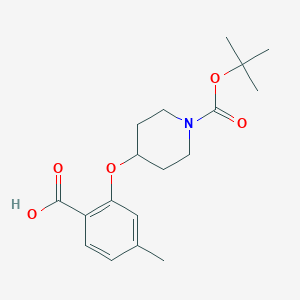
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
